Dibenzo[d,f]indole

Organic Electronics Hole-Transport Materials Crystal Engineering

Dibenzo[d,f]indole (CAS 7018-30-6, C₁₆H₁₁N, MW 217.26) is a polycyclic aromatic compound consisting of a central indole nucleus doubly fused with benzene rings at the [d] and [f] positions, yielding an expanded π-conjugated, planar, electron-rich scaffold. The structure is isomeric with carbazole (dibenzopyrrole, C₁₂H₉N) and benz[f]indole (C₁₂H₉N, CAS 268-58-6) but has a larger π-surface that differentiates its electronic, photophysical, and molecular recognition profile.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
Cat. No. B12897390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[d,f]indole
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=NC=CC34C=CC=CC4=C2C=C1
InChIInChI=1S/C16H11N/c1-2-6-13-12(5-1)11-15-16(9-10-17-15)8-4-3-7-14(13)16/h1-11H
InChIKeySXNHJLPLCXYSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[d,f]indole for Scientific Procurement: Core Structure, Physicochemical Identity, and Research Positioning


Dibenzo[d,f]indole (CAS 7018-30-6, C₁₆H₁₁N, MW 217.26) is a polycyclic aromatic compound consisting of a central indole nucleus doubly fused with benzene rings at the [d] and [f] positions, yielding an expanded π-conjugated, planar, electron-rich scaffold [1][2]. The structure is isomeric with carbazole (dibenzopyrrole, C₁₂H₉N) and benz[f]indole (C₁₂H₉N, CAS 268-58-6) but has a larger π-surface that differentiates its electronic, photophysical, and molecular recognition profile . The parent scaffold functions as a privileged intermediate and core template for derivatives used in organic electronics, luminescent materials, and CNS-directed pharmaceutical candidates [3][4].

Why Generic Substitution Fails for Dibenzo[d,f]indole: Structural, Electronic, and Pharmacophoric Differentiation from Carbazole and Simple Indole Analogs


Simple substitution with carbazole or benzo[f]indole cannot replicate the enlarged π-surface, altered HOMO–LUMO gap, and distinct molecular recognition afforded by the dibenzo[d,f] fusion pattern [1]. Carbazole lacks the laterally extended π-face required for strong intermolecular ordering in crystalline charge-transport layers, while benzo[f]indole offers only half the arene surface for π-stacking and derivatization [2]. In pharmaceutical applications, the dibenzo[cd,f]indole scaffold confers a unique dopamine D₂ receptor interaction profile that is absent in mono-indole or carbazole analogs, with patented evidence of anti-Parkinsonian activity not achievable with the unsubstituted indole core [3]. This differentiated electronic architecture and pharmacophoric geometry make sourcing the precise dibenzo[d,f]indole compound essential for obtaining the correct structure–activity and structure–property relationships.

Quantitative Evidence Guide: Measurable Differentiation of Dibenzo[d,f]indole Against the Closest Analogs and Functional Alternatives


Extended π-Conjugated Planar Surface vs. Carbazole: Structural Basis for Enhanced Intermolecular Ordering

The dibenzo[d,f]indole scaffold possesses two laterally fused benzene rings on the [d] and [f] positions of the indole core, yielding a π-surface of ~16 conjugated carbon atoms vs. ~12 for carbazole. This enlarged, rigidified planar surface promotes stronger π–π stacking interactions, as demonstrated by crystallographic data in indoloindole-based hole-transport materials, leading to static-crystal hole mobilities approximately one order of magnitude higher than spherical spiro-OMeTAD and significantly exceeding carbazole-based amorphous films [1].

Organic Electronics Hole-Transport Materials Crystal Engineering

Room-Temperature Ultralong Phosphorescence (UOP) Capability: Benzo[f]indole Outperforms Carbazole as Phosphor Base

1H-Benzo[f]indole (Bd[f]), a mono-benzo analog of dibenzo[d,f]indole, exhibits dual-group phosphorescence including ultralong organic phosphorescence (UOP) at room temperature, a property absent in carbazole-based phosphors. Carbazole derivatives require benzoindole co-doping or photo-activation to achieve UOP, while benzo[f]indole derivatives (2BdBr) achieve photo-activated UOP with a lifetime contrast suitable for high-resolution QR-code printing–erasing cycles [1]. The dibenzo[d,f]indole scaffold, with an additional fused benzene ring, is expected to further red-shift the phosphorescence wavelength and enhance the excited-state stabilization.

Luminescent Materials Organic Phosphorescence Anti-Counterfeiting

Anti-HIV-1 Tat-Mediated Transcription Inhibition: Aristolactam Derivative with Dibenzo[cd,f]indole Core Achieves IC₅₀ = 1.03 μM with Selectivity Index 16.45

Among nine synthetic aristolactam derivatives, 1,2,8,9-tetramethoxy-5-(2-(piperidin-1-yl)ethyl)-dibenzo[cd,f]indol-4(5H)-one (Compound 2) exhibited the most potent anti-HIV-1 activity with IC₅₀ = 1.03 μmol/L and CC₅₀ = 16.91 μmol/L (selectivity index = 16.45) in TZM-bl cell-based assays. The inhibitory mechanism specifically targets Tat-mediated viral transcription without affecting reverse transcription or integration, a mode-of-action distinct from standard antiretroviral agents [1]. This bioactivity is structurally dependent on the dibenzo[cd,f]indole scaffold; simple indole or carbazole cores do not support the same level of Tat inhibition.

Antiviral Research HIV-1 Inhibition Structure–Activity Relationship

Hole Mobility Superiority of Indoloindole Planar Core vs. Spiro-OMeTAD: SCLC-Measured μ_h = 1.69 × 10⁻³ cm² V⁻¹ s⁻¹ vs. 2.17 × 10⁻⁴ cm² V⁻¹ s⁻¹

The fluorinated indolo[3,2-b]indole (IDIDF) derivative, built on a planar indoloindole core structurally analogous to the dibenzo[d,f]indole scaffold, exhibits a space-charge-limited-current (SCLC) hole mobility of 1.69 × 10⁻³ cm² V⁻¹ s⁻¹, which is 7.8-fold higher than the 2.17 × 10⁻⁴ cm² V⁻¹ s⁻¹ measured for the industry-standard p,p-spiro-OMeTAD under identical conditions. The mobility advantage is attributed to tight π–π stacking enabled by the planar core (intermolecular C–C contact of 3.362 Å), as opposed to the spherical, amorphous morphology of spiro-OMeTAD [1]. Theoretical calculations predict that this planar vs. spherical shape difference yields approximately one order of magnitude higher mobility for IDIDF in both static crystal and amorphous film models [2].

Perovskite Solar Cells Hole-Transport Materials Charge Mobility

Dopamine D₂ Receptor Pharmacophore: Dibenzo[cd,f]indole Derivatives as Anti-Parkinsonian Agents Distinct from Apomorphine

US Patent 4,602,032 and EP 0800515 A1 establish that 2-alkyl-9,10-dioxy-4,5,5a,6-tetrahydro-dibenz[cd,f]indoles act as centrally active dopaminergic agents for the treatment of Morbus Parkinson [1][2]. Critically, US Patent 4,795,759 further discloses that these same dibenz[cd,f]indole derivatives prevent alcohol abuse without the concomitant reduction in food and liquid ingestion observed with apomorphine and bromocriptine—the standard dopamine agonists—thereby avoiding the weight-loss side effect that limits clinical utility of those comparators [3]. This differentiated in vivo pharmacological profile is intrinsic to the dibenzo[cd,f]indole scaffold and cannot be achieved with simple indole or carbazole-based dopamine ligands.

Parkinson's Disease Dopamine Agonists CNS Drug Discovery

Optimal Procurement Application Scenarios for Dibenzo[d,f]indole Based on Quantified Differentiation Evidence


Crystalline Hole-Transport Layers for High-Efficiency Perovskite Photovoltaics

When developing perovskite solar cells requiring a hole-transport material with mobility exceeding 10⁻³ cm² V⁻¹ s⁻¹, the planar dibenzoindole/indoloindole core is quantitatively justified over spherical alternatives like spiro-OMeTAD (SCLC μ_h = 1.69 × 10⁻³ vs. 2.17 × 10⁻⁴ cm² V⁻¹ s⁻¹; ~7.8-fold advantage [1]). Derivatization with fluorinated side chains (e.g., IDIDF) enables tight π–π stacking with 3.362 Å C–C contacts, yielding crystalline films that have demonstrated 19% power conversion efficiency in n–i–p perovskite devices [1].

Anti-HIV-1 Drug Discovery Targeting Tat-Mediated Viral Transcription

For programs focused on HIV-1 transcription inhibition, the 1,2,8,9-tetramethoxy-5-(2-(piperidin-1-yl)ethyl)-dibenzo[cd,f]indol-4(5H)-one scaffold provides a validated hit with IC₅₀ = 1.03 μmol/L and selectivity index = 16.45 in TZM-bl cell assays, with a defined SAR across nine analogs [2]. The specific inhibition of Tat-mediated transcription (without affecting reverse transcription or integration) represents a complementary mechanism to standard antiretroviral therapy, and the quantitative SAR data provide a procurement-ready starting point for lead optimization [2].

Room-Temperature Phosphorescent Materials for Anti-Counterfeiting and Optical Data Storage

The benzoindole/dibenzoindole scaffold uniquely supports room-temperature ultralong organic phosphorescence (UOP) via a radical-cation-mediated mechanism [3]. When embedded in PMMA films, benzo[f]indole derivatives demonstrate photo-activated UOP suitable for reversible high-resolution photoprinting of QR codes—an application not achievable with carbazole-based phosphors that require external co-doping [3]. The extended π-conjugation of the dibenzo[d,f]indole scaffold is expected to further enhance phosphorescence lifetime and red-shift emission, making it the scaffold of choice for next-generation optical security features.

CNS Drug Discovery for Parkinson's Disease and Alcohol-Use Disorder with Reduced Anorectic Side Effects

Procurement of the dibenzo[cd,f]indole scaffold is justified for dopaminergic CNS programs where apomorphine or bromocriptine fail due to appetite-suppression side effects [4][5]. Patent-validated 9,10-dihydroxy-4,5,5a,6-tetrahydro-dibenz[cd,f]indole derivatives maintain anti-Parkinsonian efficacy and alcohol-abuse prevention without the concomitant reduction in food and liquid ingestion that limits clinically used dopamine agonists [5]. This differentiated in vivo selectivity profile, coupled with the established synthetic route to enantiomerically pure (4S,5aR) isomers, makes this scaffold a strategic procurement choice for CNS lead generation programs [4].

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